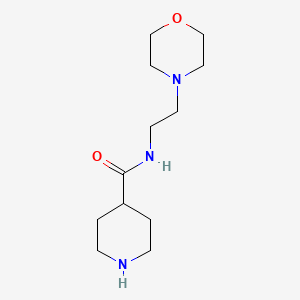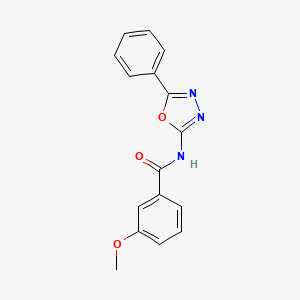
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a complex organic compound that has gained significant interest in various scientific fields due to its unique structure and potential applications. This compound is composed of a pyrimidine core with modifications that enhance its reactivity and interaction with biological targets.
作用机制
- The primary target of this compound is protein kinase B (PKB) , also known as Akt . PKB is a serine/threonine kinase involved in intracellular signaling pathways that regulate cell growth and survival .
- This disruption affects cell proliferation, protein translation, cell cycle progression, and antiapoptotic survival .
- However, 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides were potent and orally bioavailable PKB inhibitors .
- In vivo, representative compounds modulated biomarkers of PKB signaling and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
The compound N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide has been found to interact with several enzymes and proteins . It acts as an ATP-competitive inhibitor, showing selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA . This interaction plays a crucial role in intracellular signaling pathways regulating growth and survival .
Cellular Effects
In cellular assays, this compound has shown promising cytotoxic effects against different cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce cell cycle arrest and apoptosis in HepG2 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the pleckstrin homology (PH) domain of PKB, promoting activation of the kinase . Furthermore, it has been found to induce a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Temporal Effects in Laboratory Settings
It has been observed that compounds containing similar structures undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Dosage Effects in Animal Models
Representative compounds have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Metabolic Pathways
It is known to play a key role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Transport and Distribution
It is known to bind to PI-3,4,5-P3 anchored to the inner side of the plasma membrane .
Subcellular Localization
It is known to bind to the pleckstrin homology (PH) domain of PKB, promoting activation of the kinase .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: : The synthesis begins with the selection of appropriate starting materials, including 2,4-diaminopyrimidine derivatives, ethylamine, and pyrazole derivatives.
Formation of Ethylamino-Pyrimidine: : This step involves the reaction of 2,4-diaminopyrimidine with ethylamine under controlled conditions, typically in the presence of a catalyst such as palladium on carbon (Pd/C).
Alkylation and Cyclization: : The resulting ethylamino derivative undergoes alkylation followed by cyclization to form the 6-methyl-2-(1H-pyrazol-1-yl)pyrimidine core.
Final Assembly: : The final compound is assembled by coupling the pyrazole-pyrimidine moiety with the carboxamide group under specific reaction conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods ensure high yield and purity of the final product while optimizing reaction times and minimizing waste.
化学反应分析
Types of Reactions:
Oxidation: : N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide can undergo oxidation reactions, particularly at the ethylamino and pyrazole moieties.
Reduction: : The compound can be reduced using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the pyrimidine and pyrazole rings.
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: : Halogenating agents, alkylating agents
Oxidation Products: : Hydroxylated derivatives, nitroso derivatives
Reduction Products: : Amino derivatives
Substitution Products: : Various substituted pyrimidine and pyrazole derivatives
科学研究应用
Biology: Biologically, this compound has been studied for its potential as an enzyme inhibitor, due to its ability to interact with specific biological targets. Its unique structure allows it to bind selectively to certain enzymes, making it a valuable tool in biochemical research.
Medicine: In medicine, the compound shows promise in the development of new therapeutic agents
Industry: Industrially, N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various industrial processes.
相似化合物的比较
Compared to other pyrimidine derivatives, N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide stands out due to its unique substitution pattern and the presence of both ethylamino and pyrazole groups.
Similar Compounds:2,4-Diaminopyrimidine: : Lacks the ethylamino and pyrazole modifications
Pyrazole-Pyrimidine Derivatives: : May have different substituents and varying biological activities
This uniqueness enables the compound to have distinct chemical reactivity and biological activity, making it a valuable molecule in scientific research and industrial applications.
属性
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9O/c1-4-19-15-10-12(2)23-18(26-15)21-8-7-20-17(28)14-11-16(25-13(3)24-14)27-9-5-6-22-27/h5-6,9-11H,4,7-8H2,1-3H3,(H,20,28)(H2,19,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFPAJFDAOLVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC(=NC(=N2)C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{4-[4-(methoxycarbonyl)benzoyl]piperazine-1-carbonyl}benzoate](/img/structure/B2598972.png)
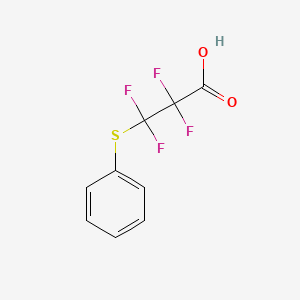
![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2598974.png)
![(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2598976.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2598977.png)

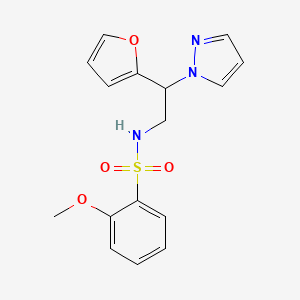

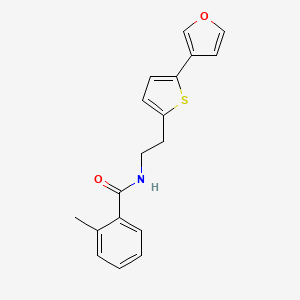
![6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide](/img/structure/B2598984.png)
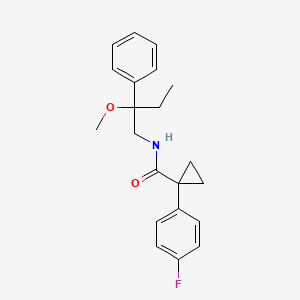
![2-allyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598990.png)
